molecular formula C19H21N3O3 B13133399 tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13133399
M. Wt: 339.4 g/mol
InChI Key: PQBSWLUNIPJSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxy group, and a pyrazolo[3,4-b]pyridine core

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 3-methyl-5-phenylmethoxypyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C19H21N3O3/c1-13-16-10-15(24-12-14-8-6-5-7-9-14)11-20-17(16)22(21-13)18(23)25-19(2,3)4/h5-11H,12H2,1-4H3

InChI Key

PQBSWLUNIPJSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyloxy group: This step often involves the use of benzyl halides in the presence of a base.

    Addition of the tert-butyl group: This is usually done through the reaction with tert-butyl chloroformate in the presence of a base.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound has a hydroxypropynyl group instead of a benzyloxy group.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a pyrazolo[3,4-b]pyridine core.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitubercular and anticancer properties. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine structure with a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy substituent, and a methyl group. These structural components are crucial for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight339.395 g/mol
CAS Number1311254-55-3
SMILESCC1=NN(C)C(=C1C(=O)OC(C)(C)C)C2=CC=CC=C2OCC=C2

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound's Boc group can be deprotected under acidic conditions to reveal an active amine that may interact with various enzymes or receptors. The benzyloxy and methyl groups enhance the compound's binding affinity, potentially leading to significant biological effects.

Antitubercular Activity

Recent studies have focused on the antitubercular properties of pyrazolo derivatives. For instance, compounds similar to tert-butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine have shown promising results against Mycobacterium tuberculosis (Mtb).

In one study, derivatives exhibited low nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible and multidrug-resistant strains of Mtb:

CompoundMIC (nM) against Mtb Strains
5g<383
5k<11.1
5p<184
5t<35.9

These findings suggest that modifications in the pyrazolo structure can lead to enhanced antitubercular activity, indicating that tert-butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine may also possess similar capabilities.

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Preliminary results suggest that pyrazolo derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study 1: Antitubercular Efficacy

In a study published in Nature Communications, researchers synthesized a series of pyrazolo derivatives and tested their efficacy against Mtb. One notable derivative showed significant reduction in bacterial load in infected mouse models, suggesting its potential as a lead compound for antitubercular drug development.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on pyrazolo derivatives to identify key structural features contributing to their biological activity. The presence of the benzyloxy group was found to be crucial for enhancing binding affinity to target proteins involved in the bacterial resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.